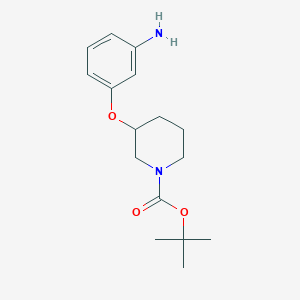
4-Bromo-2-methyl-1-(2-methylpropoxy)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of polysubstituted benzenes like “4-Bromo-2-methyl-1-(2-methylpropoxy)benzene” involves a series of reactions. The ability to plan a successful multistep synthesis of a complex molecule requires a working knowledge of the uses and limitations of a great many organic reactions . The synthesis of “4-Bromo-2-methyl-1-(2-methylpropoxy)benzene” could involve bromination, methylation, and propoxylation .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methyl-1-(2-methylpropoxy)benzene” is characterized by a benzene ring substituted with a bromo group, a methyl group, and a 2-methylpropoxy group. The molecular weight of this compound is approximately 213.114 .Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-2-methyl-1-(2-methylpropoxy)benzene” could include substitution reactions and addition reactions . The bromine atom in the molecule could be replaced by other groups in a substitution reaction . In the presence of ultraviolet light, hot benzene will also undergo an addition reaction with chlorine or bromine .Physical And Chemical Properties Analysis
“4-Bromo-2-methyl-1-(2-methylpropoxy)benzene” is a white crystalline powder at room temperature and pressure. The molecular weight of this compound is approximately 213.114 .Aplicaciones Científicas De Investigación
Occupational Exposures and Health Risks
Research indicates that exposure to certain chemicals, including compounds similar to 4-Bromo-2-methyl-1-(2-methylpropoxy)benzene, in occupational settings may pose health risks. A critical analysis of the literature highlighted the potential of occupational chemical exposures to contribute to premature ovarian failure (POF), underscoring the need for further research in identifying occupational factors responsible for POF. The study examined 140 chemical agents and identified 20 that could potentially harm the ovarian reserve, with at least four leading to POF in descendants (Béranger et al., 2012).
Synthesis and Industrial Applications
4-Bromo-2-methyl-1-(2-methylpropoxy)benzene and similar compounds have been the focus of synthesis research due to their industrial and pharmaceutical applications. One study reported a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research aimed to develop an easily performed synthesis due to the high cost and toxicity associated with the existing methods, presenting a practical pilot-scale method for the preparation of the compound (Qiu et al., 2009).
Environmental and Health Concerns
The environmental and health concerns associated with brominated compounds, including those structurally similar to 4-Bromo-2-methyl-1-(2-methylpropoxy)benzene, have been highlighted in literature reviews. One such review summarized the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. It emphasized the need for more research on the occurrence, environmental fate, and toxicity of NBFRs due to increasing application and the potential risks associated with them (Zuiderveen et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-bromo-2-methyl-1-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8(2)7-13-11-5-4-10(12)6-9(11)3/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDSKNYMSGAVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1-(2-methylpropoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)
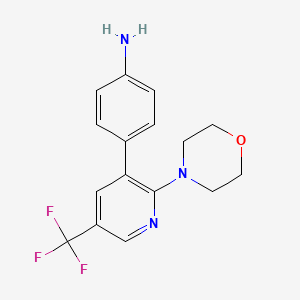

![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)
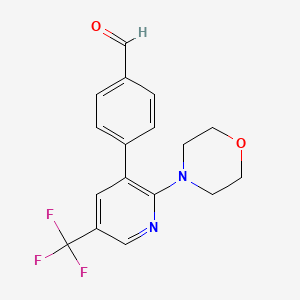
![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)
![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)
![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)
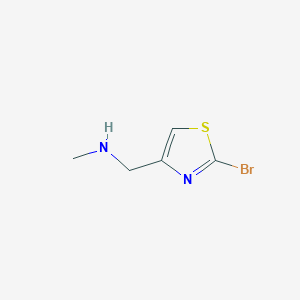

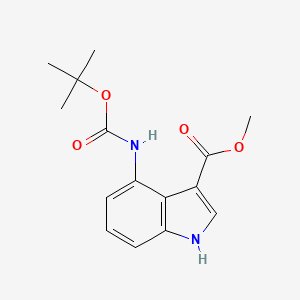
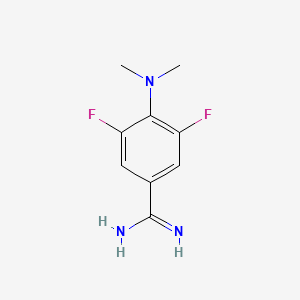
![1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1443822.png)
